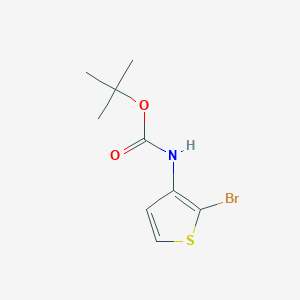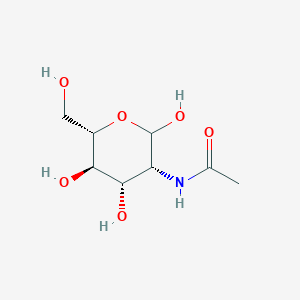
3-Hydroxy-3-méthyl-4-phénylbutan-2-one
Vue d'ensemble
Description
3-Hydroxy-3-methyl-4-phenylbutan-2-one belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 3-Hydroxy-3-methyl-4-phenylbutan-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Applications De Recherche Scientifique
Inhibition des enzymes cholinestérasiques
La 3-Hydroxy-3-méthyl-4-phénylbutan-2-one a montré une activité inhibitrice modérée contre l'acétylcholinestérase et une activité inhibitrice sélective envers l'enzyme butyrylcholinestérase, ce qui pourrait avoir des implications dans le traitement de maladies comme la maladie d'Alzheimer .
Activité antifongique
Le composé a été étudié pour ses propriétés antifongiques, en particulier sa concentration minimale inhibitrice (CMI) contre diverses souches fongiques, ce qui pourrait conduire à de nouveaux médicaments ou traitements antifongiques .
Propriétés insecticides
La recherche indique une activité insecticide significative des dérivés de ce composé contre les larves de moustiques, suggérant des applications potentielles dans la lutte antiparasitaire et la prévention des maladies transmises par les moustiques .
Applications en science des matériaux
Les scientifiques utilisent la this compound dans divers domaines de la recherche en science des matériaux en raison de ses propriétés chimiques, ce qui pourrait conduire au développement de nouveaux matériaux ou procédés chimiques .
Synthèse énantiosélective
Le composé est utilisé dans des processus de synthèse énantiosélective, qui sont cruciaux pour la création d'énantiomères spécifiques d'une substance qui peuvent avoir des activités biologiques différentes .
Chimie analytique
Il est également utilisé en chimie analytique pour la RMN, la HPLC, la LC-MS, la UPLC, etc., ce qui aide à l'analyse et à l'identification des substances chimiques .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-3-methyl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRMAAJDFACPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536152 | |
| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54123-76-1 | |
| Record name | 3-Hydroxy-3-methyl-4-phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54123-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)





![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)






